Cas no 103733-08-0 (Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)propanedioate)

Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)propanedioate structure
103733-08-0 structure
Nome do Produto:Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)propanedioate
N.o CAS:103733-08-0
MF:C15H20N2O5
MW:308.329704284668
CID:1138625
PubChem ID:13817914

Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)propanedioate Propriedades químicas e físicas

Nomes e Identificadores

    • Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)propanedioate
    • Propanedioic acid, (acetylamino)(3-pyridinylmethyl)-, diethyl ester
    • 2-(Acetylamino)-2-&lt
    • (3-pyridyl)methyl&gt
    • malonsaeure-diethylester
    • 2-acetylamino-2-pyridin-3-ylmethylmalonic acid diethyl ester
    • diethyl acetamido(3-pyridylmethyl)malonate
    • diethyl 2-(acetylamino)-2-(pyridin-3-ylmethyl)malonate
    • AGN-PC-00O3Z2
    • CTK0D8374
    • diethyl 2-(pyridin-3-ylmethyl)-2-acetamidomalonate
    • Ethyl (R,S)-2-acetamido-2-ethoxycarbonyl-3-(pyridin-3-yl) propionate
    • ACMC-20m6jz
    • SureCN5570727
    • diethyl 2-acetamido-2-(methylpyridin-3-yl)malonate
    • Propanedioic acid, (acetylamino)(3-pyridinylmethyl)-, diethyl ester; 2-(Acetylamino)-2-< (3-pyridyl)methyl> malonsaeure-diethylester; 2-acetylamino-2-pyridin-3-ylmethylmalonic acid diethyl ester; diethyl acetamido(3-pyridylmethyl)malonate; diethyl 2-(acetylamino)-2-(pyridin-3-ylmethyl)malonate; AGN-PC-00O3Z2; CTK0D8374; diethyl 2-(pyridin-3-ylmethyl)-2-acetamidomalonate; Ethyl (R,S)-2-acetamido-2-ethoxycarbonyl-3-(pyridin-3-yl) pr
    • DTXSID50550464
    • diethyl 2-(3-pyridylmethyl)-2-acetamidomalonate
    • DXAPBGAZZFOROI-UHFFFAOYSA-N
    • Ethyl 2-acetamido-2-ethoxycarbonyl-3-(pyridin-3-yl)propionate
    • Diethyl acetamido[(pyridin-3-yl)methyl]propanedioate
    • diethyl 2-(acetylamino)-2-(3-pyridylmethyl)malonate
    • SCHEMBL5570727
    • 103733-08-0
    • Inchi: InChI=1S/C15H20N2O5/c1-4-21-13(19)15(17-11(3)18,14(20)22-5-2)9-12-7-6-8-16-10-12/h6-8,10H,4-5,9H2,1-3H3,(H,17,18)
    • Chave InChI: DXAPBGAZZFOROI-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C(CC1=CN=CC=C1)(C(=O)OCC)NC(=O)C

Propriedades Computadas

  • Massa Exacta: 308.13722174g/mol
  • Massa monoisotópica: 308.13722174g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 393
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 94.6Ų
  • XLogP3: 1
Fornecedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Changfu Chemical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Changfu Chemical Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd